- Preparation of heterocyclic compounds and methods for modulating nucleic acid splicing, World Intellectual Property Organization, , ,
Cas no 929971-93-7 (tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate)
tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- N-Boc-8-hydroxy-5-azaspiro[3.5]nonane
- 8-Hydroxy-5-azaspiro[3.5]nonane-5-carboxylic Acid 1,1-Dimethylethyl Ester
- tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate
- 1,1-Dimethylethyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate (ACI)
- 8-Hydroxy-5-aza-spiro[3.5]nonane-5-carboxylic acid tert-butyl ester
- DB-079450
- tert-butyl8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate
- BS-50102
- F53385
- 8-Hydroxy-5-azaspiro[3.5]nonane-5-carboxylic acid tert-butyl ester
- 929971-93-7
- DTXSID40585543
- CS-0108603
- MFCD09040692
- AKOS009132712
- SCHEMBL22714741
- SB40013
- EN300-33613
-
- MDL: MFCD09040692
- Inchi: 1S/C13H23NO3/c1-12(2,3)17-11(16)14-8-5-10(15)9-13(14)6-4-7-13/h10,15H,4-9H2,1-3H3
- InChI Key: HEGAYMHXIDYCSW-UHFFFAOYSA-N
- SMILES: O=C(N1C2(CCC2)CC(O)CC1)OC(C)(C)C
Computed Properties
- Exact Mass: 241.16800
- Monoisotopic Mass: 241.16779360g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 304
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 49.8Ų
Experimental Properties
- PSA: 49.77000
- LogP: 2.23880
tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0744-1g |
8-Hydroxy-5-aza-spiro[3.5]nonane-5-carboxylic acid tert-butyl ester |
929971-93-7 | 96% | 1g |
8463.46CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0744-5g |
8-Hydroxy-5-aza-spiro[3.5]nonane-5-carboxylic acid tert-butyl ester |
929971-93-7 | 96% | 5g |
33904.74CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0744-500mg |
8-Hydroxy-5-aza-spiro[3.5]nonane-5-carboxylic acid tert-butyl ester |
929971-93-7 | 96% | 500mg |
4655.75CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0744-100mg |
8-Hydroxy-5-aza-spiro[3.5]nonane-5-carboxylic acid tert-butyl ester |
929971-93-7 | 96% | 100mg |
1797.85CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0744-250mg |
8-Hydroxy-5-aza-spiro[3.5]nonane-5-carboxylic acid tert-butyl ester |
929971-93-7 | 96% | 250mg |
2756.14CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0744-50mg |
8-Hydroxy-5-aza-spiro[3.5]nonane-5-carboxylic acid tert-butyl ester |
929971-93-7 | 96% | 50mg |
1322.95CNY | 2021-05-08 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB04756-5g |
Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate |
929971-93-7 | 95% | 5g |
$2700 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X00255-250mg |
Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate |
929971-93-7 | 95% | 250mg |
¥1843.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X00255-100mg |
Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate |
929971-93-7 | 95% | 100mg |
¥1231.0 | 2024-07-18 | |
| Chemenu | CM139390-1g |
8-Hydroxy-5-aza-spiro[3.5]nonane-5-carboxylic acid tert-butyl ester |
929971-93-7 | 95% | 1g |
$1232 | 2021-08-05 |
tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate Production Method
Production Method 1
tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate Preparation Products
tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate Suppliers
tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate
Introduction to Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate (CAS No. 929971-93-7)
Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate, identified by its Chemical Abstracts Service (CAS) number 929971-93-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This spirocyclic structure, characterized by a fused azacycloalkane ring system, presents unique molecular architecture that makes it a promising candidate for various biochemical applications.
The compound’s name highlights several key structural features: the tert-butyl substituent, which enhances lipophilicity and metabolic stability; the 8-hydroxy group, which introduces polar functionality and potential hydrogen bonding capabilities; and the spiro[3.5]nonane core, a rigid bicyclic system that contributes to high conformational rigidity and selective binding properties. These attributes make it an intriguing molecule for drug discovery and development.
In recent years, spirocyclic compounds have been extensively studied due to their ability to mimic natural product scaffolds and exhibit enhanced binding affinity to biological targets. The azaspiro[3.5]nonane motif, in particular, has shown promise in modulating enzyme activity and receptor interactions. For instance, derivatives of this scaffold have been explored for their potential in inhibiting kinases and other therapeutic targets relevant to oncology and inflammation.
One of the most compelling aspects of Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate is its versatility in medicinal chemistry. The presence of both hydrophobic and hydrophilic regions allows for facile derivatization, enabling the synthesis of libraries of analogs with tailored pharmacokinetic profiles. This flexibility has been leveraged in high-throughput screening campaigns to identify novel bioactive molecules.
Recent studies have demonstrated the compound’s potential in modulating G protein-coupled receptors (GPCRs), a major class of drug targets responsible for mediating a wide range of physiological processes. The rigid spirocyclic core of Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate facilitates precise alignment with receptor binding sites, while the hydroxy and tert-butyl groups contribute to selective interactions. Preliminary computational studies suggest that this compound may exhibit allosteric modulation effects, further expanding its therapeutic potential.
The carboxylate functionality at the 5-position provides an additional handle for chemical modification, allowing for conjugation with other biomolecules or further functionalization to enhance solubility or tissue specificity. This adaptability has made it a valuable building block in synthetic chemistry and drug design.
In the context of drug development, the synthesis of Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate has been optimized using advanced catalytic methods to ensure high yield and purity. Transition-metal-catalyzed reactions have been particularly effective in constructing the spirocyclic core, while protecting group strategies have been employed to safeguard sensitive functionalities during multi-step syntheses.
Biological evaluation of this compound has revealed promising preliminary results in cell-based assays. Notably, it has shown inhibitory activity against certain protein kinases, which are implicated in cancer progression and inflammatory diseases. The tert-butyl group appears to play a critical role in stabilizing the transition state during enzyme inhibition, while the hydroxyl group engages in hydrogen bonding with substrate residues.
The spirocyclic framework itself contributes to favorable pharmacokinetic properties, such as reduced metabolic clearance and improved oral bioavailability. These characteristics are essential for developing drugs that can achieve therapeutic efficacy with minimal dosing frequency. Further investigation into the metabolic stability of Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate is ongoing, with a focus on identifying optimal substitution patterns that enhance resistance to enzymatic degradation.
Emerging research also suggests that this compound may exhibit neuroprotective effects, making it a candidate for treating neurodegenerative disorders such as Alzheimer’s disease or Parkinson’s disease. The ability of spirocyclic compounds to cross the blood-brain barrier has been well-documented, and modifications to enhance CNS penetration are currently being explored.
The synthetic accessibility of Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate has spurred interest among academic and industrial researchers alike. Collaborative efforts between synthetic chemists and biologists are underway to explore its potential applications in modulating other biological pathways, including those relevant to metabolic disorders and infectious diseases.
In conclusion,Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate (CAS No. 929971-93-7) represents a structurally innovative compound with significant untapped potential in pharmaceutical research. Its unique combination of structural features—lipophilic substituents, polar functional groups, and a rigid spirocyclic core—makes it an ideal candidate for further exploration in drug discovery programs targeting diverse therapeutic areas.
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